Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate
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Overview
Description
Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple functional groups, including trichloromethyl, carbamate, and toluidinocarbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate typically involves multiple steps. One common method includes the reaction of ethyl chloroformate with 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and related derivatives.
Scientific Research Applications
Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 2,2,2-trichloro-1-[(2,5-dichloroanilino)carbothioyl]amino]ethylcarbamate
- **Ethyl 2,2,2-trichloro-1-[(2-chloroanilino)carbothioyl]amino]ethylcarbamate
- **Ethyl 2,2,2-trichloro-1-[(4-ethoxyanilino)carbothioyl]amino]ethylcarbamate
Uniqueness
Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16Cl3N3O2S |
---|---|
Molecular Weight |
384.7 g/mol |
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C13H16Cl3N3O2S/c1-3-21-12(20)19-10(13(14,15)16)18-11(22)17-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3,(H,19,20)(H2,17,18,22) |
InChI Key |
CBLNUNYMBALZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C |
Origin of Product |
United States |
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